REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][OH:4].[C:5](Cl)(=[O:21])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]>C(Cl)(Cl)Cl>[C:5]([NH:1][CH2:2][CH2:3][OH:4])(=[O:21])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]
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Name
|
|
Quantity
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13.76 g
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Type
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reactant
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Smiles
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NCCO
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Name
|
|
Quantity
|
750 mL
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Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15.48 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC)(=O)Cl
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Type
|
CUSTOM
|
Details
|
with stirring under ice cooling
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
Thereafter, the mixture was stirred at room temperature for 19 hours
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Duration
|
19 h
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Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCCCCCC)(=O)NCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |